molecular formula C10H7F2N B1390598 4-(Difluoromethyl)quinoline CAS No. 1186194-77-3

4-(Difluoromethyl)quinoline

Cat. No.: B1390598
CAS No.: 1186194-77-3
M. Wt: 179.17 g/mol
InChI Key: XZMKLTOLYFIMES-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group at the fourth position of the quinoline ring

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include DBU, potassium cyanide, and various oxidizing and reducing agents. Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while cyclization reactions can produce polycyclic compounds with potential biological activity .

Properties

IUPAC Name

4-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMKLTOLYFIMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?

A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired this compound structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.

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